4-(2-Bromopyridin-4-yl)butanenitrile
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Overview
Description
4-(2-Bromopyridin-4-yl)butanenitrile is an organic compound with the molecular formula C9H9BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
The synthesis of 4-(2-Bromopyridin-4-yl)butanenitrile typically involves the bromination of pyridine derivatives followed by a nitrile addition. One common method includes the reaction of 2-bromopyridine with butanenitrile under specific conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-(2-Bromopyridin-4-yl)butanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitrile group can be reduced to an amine under hydrogenation conditions.
Oxidation Reactions: The compound can undergo oxidation to form different oxidized derivatives.
Common reagents used in these reactions include hydrogen gas for reduction, halogenating agents for substitution, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-Bromopyridin-4-yl)butanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural properties.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-(2-Bromopyridin-4-yl)butanenitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and receptors, influencing biological pathways and processes .
Comparison with Similar Compounds
4-(2-Bromopyridin-4-yl)butanenitrile can be compared with other similar compounds such as:
4-Bromobutyronitrile: Similar in structure but lacks the pyridine ring.
2-Bromopyridine: Contains the pyridine ring but lacks the butanenitrile group.
4-(2-Chloropyridin-4-yl)butanenitrile: Similar structure but with a chlorine atom instead of bromine.
These comparisons highlight the unique properties of this compound, particularly its combination of the pyridine ring and butanenitrile group, which contribute to its distinct reactivity and applications.
Properties
IUPAC Name |
4-(2-bromopyridin-4-yl)butanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c10-9-7-8(4-6-12-9)3-1-2-5-11/h4,6-7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBXRKYTDIBBMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCCC#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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